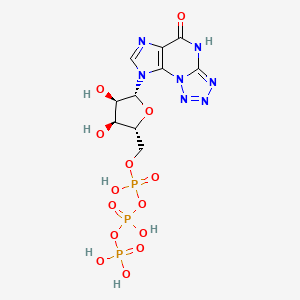
Tetrazolo-oxo-purine nucleoside triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrazolo-oxo-purine nucleoside triphosphate is a synthetic compound that belongs to the class of modified nucleoside triphosphates. These compounds are essential in various biological processes, including DNA and RNA synthesis, and have significant applications in scientific research and medicine. The unique structure of this compound, which includes a tetrazole ring fused to an oxo-purine base, makes it a valuable tool in biochemical studies and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo-oxo-purine nucleoside triphosphate typically involves multiple steps, starting with the preparation of the tetrazole ring and its subsequent attachment to the oxo-purine base. Common reagents used in these reactions include sodium azide, copper (I) iodide, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis process and verify the quality of the final product .
化学反应分析
Types of Reactions: Tetrazolo-oxo-purine nucleoside triphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired modifications .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
科学研究应用
Tetrazolo-oxo-purine nucleoside triphosphate has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a building block for the synthesis of modified nucleic acids and as a probe for studying enzymatic mechanisms .
Biology: In biological research, it serves as a tool for investigating DNA and RNA synthesis, as well as for studying the effects of nucleotide modifications on cellular processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role in cancer treatment and as an antiviral agent .
Industry: In the industrial sector, it is used in the production of diagnostic reagents and as a component in various biochemical assays .
作用机制
The mechanism of action of tetrazolo-oxo-purine nucleoside triphosphate involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid synthesis. This interference can lead to the inhibition of cellular replication and transcription processes, making it a valuable tool in cancer and antiviral research . The compound targets specific enzymes involved in nucleotide metabolism, such as DNA polymerases and RNA polymerases, and can also affect signaling pathways related to cell growth and apoptosis .
相似化合物的比较
- 8-oxo-2’-deoxyguanosine triphosphate
- 2-hydroxy-2’-deoxyadenosine triphosphate
- 7,8-dihydro-8-oxoguanine
Comparison: Tetrazolo-oxo-purine nucleoside triphosphate is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. While compounds like 8-oxo-2’-deoxyguanosine triphosphate and 2-hydroxy-2’-deoxyadenosine triphosphate are also involved in nucleotide metabolism and have applications in cancer research, the presence of the tetrazole ring in this compound enhances its stability and specificity in biochemical assays .
属性
CAS 编号 |
77044-71-4 |
|---|---|
分子式 |
C10H14N7O14P3 |
分子量 |
549.18 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-oxo-4H-tetrazolo[5,1-b]purin-8-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14N7O14P3/c18-5-3(1-28-33(24,25)31-34(26,27)30-32(21,22)23)29-9(6(5)19)16-2-11-4-7(20)12-10-13-14-15-17(10)8(4)16/h2-3,5-6,9,18-19H,1H2,(H,24,25)(H,26,27)(H2,21,22,23)(H,12,13,15,20)/t3-,5-,6-,9-/m1/s1 |
InChI 键 |
RHRPWIGJGVLBSI-UUOKFMHZSA-N |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N4C(=NN=N4)NC2=O |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N4C(=NN=N4)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



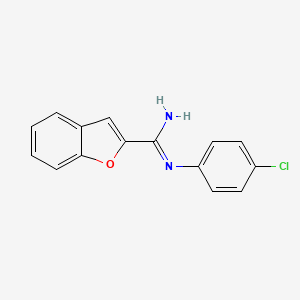
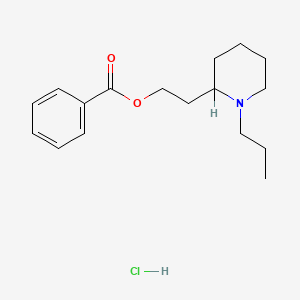
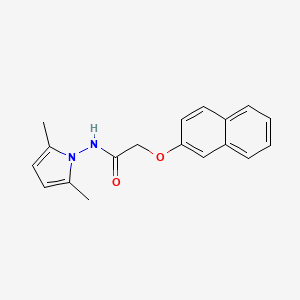
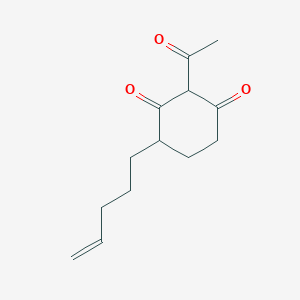
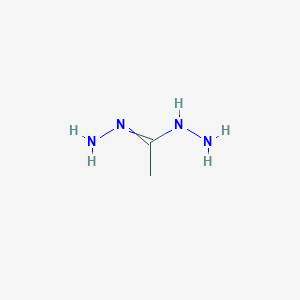
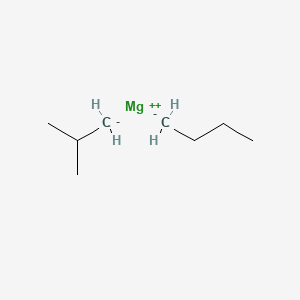
![4-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B14454179.png)
![1-[2-(Diphenylmethoxy)ethyl]azepane](/img/structure/B14454181.png)


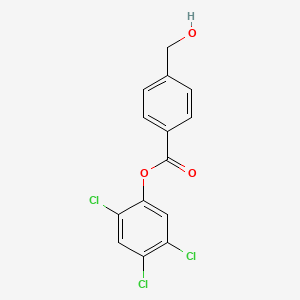
![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)
